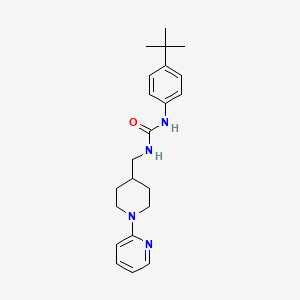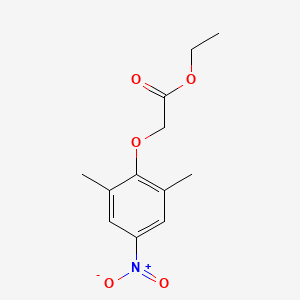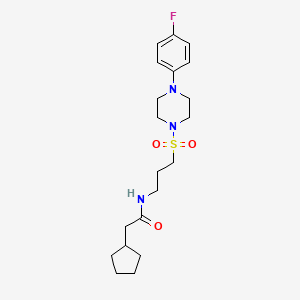![molecular formula C18H17NO4S3 B2491038 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide CAS No. 2097902-89-9](/img/structure/B2491038.png)
3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those with bithiophene units, typically involves condensation reactions, palladium-catalyzed cross-coupling reactions, or Rh-catalyzed C-H olefination. A common approach for synthesizing such compounds involves the reaction of appropriate thiophene derivatives with sulfonamide moieties under specific conditions to achieve the desired product with high yield and purity. For instance, polyhydroxyl oligothiophenes have been synthesized through Pd-catalyzed coupling of thienylstannanes with thienylbromides, indicating a method that might be applicable for similar structures (Barbarella & Zambianchi, 1994).
Molecular Structure Analysis
The molecular structure of such sulfonamide compounds is often elucidated using spectroscopic techniques like FT-IR, 1H NMR, and single-crystal X-ray diffraction. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For example, X-ray structural analysis has been used to characterize the structure of sulfonamide compounds, revealing the conformation and crystalline nature of these molecules (Kobkeatthawin et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, including N-acylation, nucleophilic substitution, and Mitsunobu alkylation, depending on the functional groups present in the molecule. The reactivity and chemical behavior of these compounds are influenced by the sulfonamide group, which can act as an electron-withdrawing group, affecting the electronic properties of the molecule (Li et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and thermal stability, of sulfonamide compounds can be studied through various analytical techniques. Thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to assess the thermal stability and decomposition patterns of these compounds. Spectroscopic studies and quantum mechanical calculations further contribute to understanding the physical properties at the molecular level (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards different reagents, are largely determined by the presence of the sulfonamide group and the overall molecular structure. Quantum mechanical calculations, such as Density Functional Theory (DFT) studies, are instrumental in predicting and analyzing the chemical behavior, including reactivity patterns and interaction with other molecules (Govindasamy & Gunasekaran, 2015).
Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
The sulfonamide group of compounds, including variants like 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide, has been investigated for their inhibitory properties against carbonic anhydrase isozymes. These enzymes, specifically CA I, CA II, and CA IV, are significant in various physiological processes. Some sulfonamide derivatives have shown high inhibitory potency, hinting at their potential for therapeutic applications, such as anticonvulsant drugs or selective cerebrovasodilators (Masereel et al., 2002). Additionally, the design of sulfonamide derivatives of (aryloxy)ethyl piperidines as selective 5-HT7 receptor ligands or multifunctional agents for complex diseases treatment has been researched, emphasizing the versatile applications of this chemical structure in medicinal chemistry (Canale et al., 2016).
Anticonvulsant Activity
The sulfonamide moiety in various derivatives has been linked to anticonvulsant activity. Derivatives have been synthesized and evaluated for their anticonvulsant activity against seizure models, with several showing significant activity. This research positions these sulfonamide derivatives as potential leads for further investigation and development into anticonvulsant medications (Siddiqui et al., 2010).
Metabolic Pathways and Drug Disposition
Understanding the metabolic pathways and disposition of sulfonamide compounds in organisms is crucial for their development as drugs. Studies have shed light on the metabolic processing and disposition of these compounds in animal models, providing insights into their pharmacokinetics and potential therapeutic uses. For instance, investigations into the metabolism of sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma-oxobenzenebutanoate in rats and dogs have revealed intricate metabolic pathways and bioavailability concerns, which are crucial for designing drugs with optimal efficacy and safety profiles (Tocco et al., 1988).
properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-12(20)13-4-2-5-14(10-13)26(22,23)19-11-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,19,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYQJXXGXDURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)


![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)
![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)
